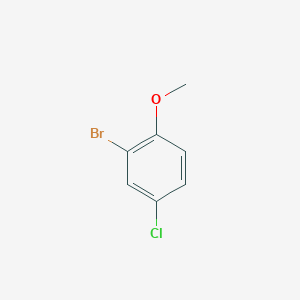







|
REACTION_CXSMILES
|
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5]C=[CH:3][CH:2]=1.[Br:9]Br.[C:11]([Cl:15])(Cl)(Cl)Cl>[Fe]>[Br:9][C:2]1[CH:3]=[C:11]([Cl:15])[CH:5]=[CH:6][C:1]=1[O:7][CH3:8]
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
over one hour
|
|
Duration
|
1 h
|
|
Type
|
WASH
|
|
Details
|
Washing with aqueous sodium sulfite three times
|
|
Type
|
WASH
|
|
Details
|
by washing with aqueous sodium hydroxide (4 M)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Drying over magnesium sulfate and evaporation
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=CC(=C1)Cl)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |